molecular formula C7H14N4 B12086747 4-(Hydrazinylmethyl)-1-propyl-1H-pyrazole

4-(Hydrazinylmethyl)-1-propyl-1H-pyrazole

Katalognummer: B12086747
Molekulargewicht: 154.21 g/mol
InChI-Schlüssel: WLVHRYDOWZJQGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Hydrazinylmethyl)-1-propyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a hydrazinylmethyl group at the 4-position and a propyl group at the 1-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydrazinylmethyl)-1-propyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with 1-propyl-3-oxobutan-1-one, followed by cyclization to form the pyrazole ring. The reaction conditions often involve heating under reflux in the presence of a suitable solvent such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts is also optimized to minimize costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Hydrazinylmethyl)-1-propyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or nitroso derivatives.

    Reduction: The compound can be reduced to form hydrazones or amines.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, particularly at the 3- and 5-positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under conditions such as reflux in organic solvents.

Major Products:

    Oxidation: Azides, nitroso derivatives.

    Reduction: Hydrazones, amines.

    Substitution: Various substituted pyrazoles depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

4-(Hydrazinylmethyl)-1-propyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 4-(Hydrazinylmethyl)-1-propyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The hydrazinyl group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The pyrazole ring can interact with aromatic residues in proteins, enhancing binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

  • 4-(Hydrazinylmethyl)-1-methyl-1H-pyrazole
  • 4-(Hydrazinylmethyl)-1-ethyl-1H-pyrazole
  • 4-(Hydrazinylmethyl)-1-butyl-1H-pyrazole

Comparison: Compared to its analogs, 4-(Hydrazinylmethyl)-1-propyl-1H-pyrazole may exhibit unique properties due to the length and flexibility of the propyl group. This can influence its solubility, binding affinity, and overall biological activity. The specific substitution pattern on the pyrazole ring can also affect the compound’s reactivity and stability, making it a valuable scaffold for further chemical modifications.

Eigenschaften

Molekularformel

C7H14N4

Molekulargewicht

154.21 g/mol

IUPAC-Name

(1-propylpyrazol-4-yl)methylhydrazine

InChI

InChI=1S/C7H14N4/c1-2-3-11-6-7(4-9-8)5-10-11/h5-6,9H,2-4,8H2,1H3

InChI-Schlüssel

WLVHRYDOWZJQGI-UHFFFAOYSA-N

Kanonische SMILES

CCCN1C=C(C=N1)CNN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.